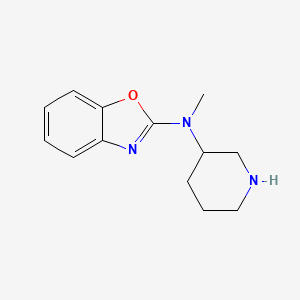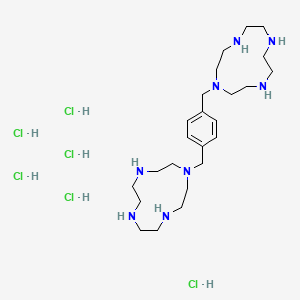
1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene hexahydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[1,4-PHENYLENEBIS-(METHYLENE)]-BIS-(1,4,7,10-TETRAAZACYCLODODECANE) OCTAHYDROCHLORIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylenebis(methylene) core linked to two tetraazacyclododecane moieties, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-PHENYLENEBIS-(METHYLENE)]-BIS-(1,4,7,10-TETRAAZACYCLODODECANE) OCTAHYDROCHLORIDE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available reagents such as disodium maleonitriledithiolate and 1,4-bis(methylpyridinium benzene bromide).
Reaction Conditions: An aqueous solution of 1,4-bis(methylpyridinium benzene bromide) is slowly added to an aqueous solution of disodium maleonitriledithiolate and ZnCl2.
Product Isolation: The resulting yellow precipitate is filtered, washed with water, and dried under vacuum.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
化学反応の分析
Types of Reactions
1,1’-[1,4-PHENYLENEBIS-(METHYLENE)]-BIS-(1,4,7,10-TETRAAZACYCLODODECANE) OCTAHYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution Reagents: Halogenating agents like chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce halogenated compounds.
科学的研究の応用
1,1’-[1,4-PHENYLENEBIS-(METHYLENE)]-BIS-(1,4,7,10-TETRAAZACYCLODODECANE) OCTAHYDROCHLORIDE has several scientific research applications, including:
Chemistry: The compound is used in coordination chemistry to study metal-ligand interactions and complex formation.
Biology: It is employed in biological studies to investigate its potential as a chelating agent for metal ions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems and diagnostic imaging.
Industry: The compound’s unique properties make it suitable for use in materials science and catalysis.
作用機序
The mechanism of action of 1,1’-[1,4-PHENYLENEBIS-(METHYLENE)]-BIS-(1,4,7,10-TETRAAZACYCLODODECANE) OCTAHYDROCHLORIDE involves its ability to form stable complexes with metal ions. The tetraazacyclododecane moieties act as chelating agents, binding to metal ions and stabilizing them in solution. This property is crucial for its applications in coordination chemistry and potential therapeutic uses.
類似化合物との比較
Similar Compounds
1,4-Phenylenebis(methylene)selenocyanate: Known for its chemopreventive properties.
1,4-Phenylenebis(phosphonic acid): Used in various industrial applications.
Uniqueness
1,1’-[1,4-PHENYLENEBIS-(METHYLENE)]-BIS-(1,4,7,10-TETRAAZACYCLODODECANE) OCTAHYDROCHLORIDE is unique due to its dual tetraazacyclododecane moieties, which provide enhanced chelating capabilities and stability compared to similar compounds. This makes it particularly valuable in research and industrial applications where strong metal ion binding is required.
特性
分子式 |
C24H52Cl6N8 |
|---|---|
分子量 |
665.4 g/mol |
IUPAC名 |
1-[[4-(1,4,7,10-tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane;hexahydrochloride |
InChI |
InChI=1S/C24H46N8.6ClH/c1-2-24(22-32-19-15-29-11-7-26-8-12-30-16-20-32)4-3-23(1)21-31-17-13-27-9-5-25-6-10-28-14-18-31;;;;;;/h1-4,25-30H,5-22H2;6*1H |
InChIキー |
YSGUEUFVZHZMFS-UHFFFAOYSA-N |
正規SMILES |
C1CNCCN(CCNCCN1)CC2=CC=C(C=C2)CN3CCNCCNCCNCC3.Cl.Cl.Cl.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


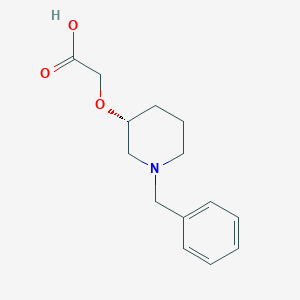
![(1R,2R,4S)-2-[(5-hexen-1-ylmethylamino)carbonyl]-4-[[7-methoxy-8-methyl-2-[4-(1-isopropyl)-2-thiazolyl]-4-quinolinyl]oxy]-Cyclopentanecarboxylic acid methyl ester](/img/structure/B12327275.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12327276.png)
![2-(Hydroxymethyl)-6-[4-[[4-(hydroxymethyl)-5-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]oxolan-3-yl]methyl]-2-methoxyphenoxy]oxane-3,4,5-triol](/img/structure/B12327291.png)
![Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo-](/img/structure/B12327294.png)

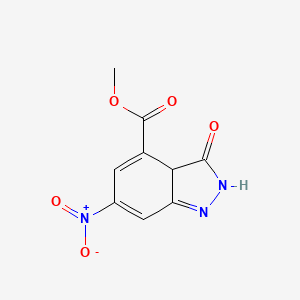
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate](/img/structure/B12327308.png)

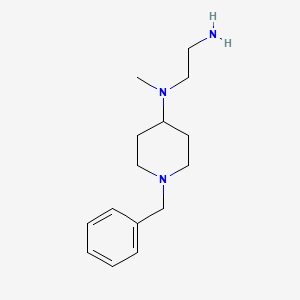
![tert-Butyl 4-((benzo[d]isothiazol-3-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B12327329.png)
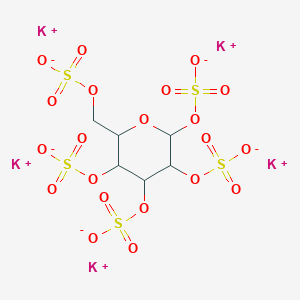
![3-Chloro-3,5-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12327347.png)
